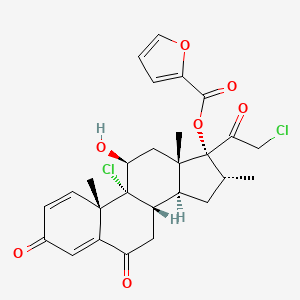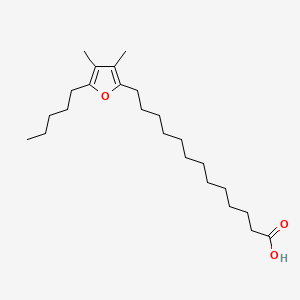
ABZ-GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ABZ-GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH is a synthetic peptide with a specific sequence of amino acids. This peptide is often used in biochemical research due to its unique properties, including its ability to act as a fluorogenic substrate for certain enzymes. The presence of 3-nitrotyrosine in the sequence allows for specific interactions and reactions that are valuable in various scientific studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ABZ-GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly used, where each amino acid is protected by an Fmoc group that is removed before the next amino acid is added .
Key reagents and conditions used in the synthesis include:
- Fmoc-protected amino acids
- Coupling reagents such as HOBt (1-hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide)
- Solvents like DMF (dimethylformamide) and DCM (dichloromethane)
- Cleavage reagents such as TFA (trifluoroacetic acid) to remove the peptide from the resin .
Industrial Production Methods: While the industrial production of this specific peptide is not widely documented, the general principles of large-scale peptide synthesis apply. These include the use of automated peptide synthesizers, high-purity reagents, and rigorous quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions: ABZ-GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH can undergo various chemical reactions, including:
- Oxidation : The 3-nitrotyrosine residue can be further oxidized under specific conditions.
- Reduction : The nitro group can be reduced to an amino group.
- Substitution : The peptide can participate in substitution reactions, particularly at the amino acid side chains .
Common Reagents and Conditions: Common reagents used in these reactions include:
- Oxidizing agents such as hydrogen peroxide for oxidation reactions.
- Reducing agents like sodium dithionite for reduction reactions.
- Substitution reagents depending on the specific reaction desired .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group on tyrosine would yield an amino-tyrosine derivative .
科学的研究の応用
ABZ-GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH has several applications in scientific research:
- Biochemistry : Used as a fluorogenic substrate to study enzyme kinetics and activity.
- Biology : Helps in understanding protein-protein interactions and cellular processes.
- Medicine : Potential applications in drug development and diagnostic assays.
- Industry : Utilized in the development of biochemical assays and research tools .
作用機序
The mechanism of action of ABZ-GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH involves its interaction with specific enzymes. The 3-nitrotyrosine residue acts as a fluorogenic probe, which can be cleaved by enzymes such as proline-specific endopeptidases. This cleavage results in a measurable fluorescent signal, allowing researchers to monitor enzyme activity and study various biochemical pathways .
類似化合物との比較
Similar Compounds:
- ABZ-GLY-ALA-ALA-PRO-PHE-TYR-ASP-OH : Similar structure but lacks the nitro group on tyrosine.
- ABZ-GLY-ALA-ALA-PRO-PHE-3-IODO-TYR-ASP-OH : Contains an iodine atom instead of a nitro group on tyrosine.
- ABZ-GLY-ALA-ALA-PRO-PHE-3-BROMO-TYR-ASP-OH : Contains a bromine atom instead of a nitro group on tyrosine .
Uniqueness: The presence of the 3-nitrotyrosine residue in ABZ-GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH makes it unique. This modification allows for specific interactions and reactions that are not possible with other similar compounds. The nitro group provides a distinct chemical handle for various biochemical assays and research applications .
特性
CAS番号 |
142689-23-4 |
|---|---|
分子式 |
C42H49N9O14 |
分子量 |
903.903 |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[(2-aminobenzoyl)amino]acetyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C42H49N9O14/c1-22(45-34(53)21-44-37(57)26-11-6-7-12-27(26)43)36(56)46-23(2)41(61)50-16-8-13-31(50)40(60)48-28(17-24-9-4-3-5-10-24)38(58)47-29(39(59)49-30(42(62)63)20-35(54)55)18-25-14-15-33(52)32(19-25)51(64)65/h3-7,9-12,14-15,19,22-23,28-31,52H,8,13,16-18,20-21,43H2,1-2H3,(H,44,57)(H,45,53)(H,46,56)(H,47,58)(H,48,60)(H,49,59)(H,54,55)(H,62,63)/t22-,23-,28-,29-,30-,31-/m0/s1 |
InChIキー |
YFKGMJLLMZQPKC-AUXMUZBESA-N |
SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C4=CC=CC=C4N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1'H,3'H,5'H,7'H-Spiro[cyclopropane-1,6'-pyrazolo[1,2-c][1,3,4]thiadiazole]](/img/structure/B583273.png)
![2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B583279.png)
![[2-[(1S,2S,8S,10S,11S,15S,17R)-8-Fluoro-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-14-yl]-2-oxoethyl] acetate](/img/structure/B583280.png)



![2,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583294.png)

